molecular formula C9H6ClNO4S B3022859 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride CAS No. 503469-97-4

2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride

Cat. No.: B3022859
CAS No.: 503469-97-4
M. Wt: 259.67 g/mol
InChI Key: RNFAQXYDTSREKC-UHFFFAOYSA-N
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Description

2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride: is an organic compound with the molecular formula C₉H₆ClNO₄S . It is a derivative of isoindoline, featuring a sulfonyl chloride group, which makes it a versatile intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride typically involves the reaction of 2-methyl-1,3-dioxoisoindoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2-Methyl-1,3-dioxoisoindoline+Chlorosulfonic Acid2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride\text{2-Methyl-1,3-dioxoisoindoline} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} 2-Methyl-1,3-dioxoisoindoline+Chlorosulfonic Acid→2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group in 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or other reduced derivatives under specific conditions.

    Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids or other oxidized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under controlled conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Major Products Formed:

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

Chemistry: 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity or stability of the biomolecules.

Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs, which are known for their antibacterial and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in various chemical reactions to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

    2-Methyl-1,3-dioxoisoindoline-5-sulfonic acid: This compound is similar but lacks the chloride group, making it less reactive in nucleophilic substitution reactions.

    2-Methyl-1,3-dioxoisoindoline-5-sulfonamide: This derivative is formed by the reaction of 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride with ammonia or amines.

    2-Methyl-1,3-dioxoisoindoline-5-sulfonate esters: These are formed by the reaction with alcohols and are used in various applications.

Uniqueness: The presence of the sulfonyl chloride group in this compound makes it uniquely reactive compared to its analogs. This reactivity allows for a broader range of chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-methyl-1,3-dioxoisoindole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO4S/c1-11-8(12)6-3-2-5(16(10,14)15)4-7(6)9(11)13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFAQXYDTSREKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588132
Record name 2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503469-97-4
Record name 2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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